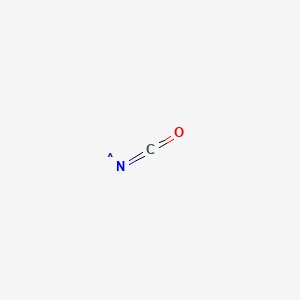
Methyl-D-erythritol Phosphate
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
Methyl-D-erythritol Phosphate (MEP) primarily targets the enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) in the MEP pathway . This pathway is responsible for isoprene synthesis, which is vital to bacterial and parasitic metabolism and survival . The MEP pathway and its products are attractive drug targets due to their essentiality in pathogens but absence in humans .
Mode of Action
MEP interacts with its target, DXR, to facilitate the conversion of 1-deoxy-D-xylulose-5-phosphate (DXP) to MEP . This interaction is crucial for the second step in the MEP pathway . Natural products like fosmidomycin and FR900098 inhibit DXR, but they are too polar to reach the desired target inside some cells .
Biochemical Pathways
The MEP pathway is responsible for the biosynthesis of isoprenoid precursors: isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) . These compounds are produced by two universal 5-carbon precursors, and through evolution, two non-related biosynthetic routes have been selected for the synthesis of these two basic building blocks . The MEP pathway is one of them .
Pharmacokinetics
It’s known that the mep pathway has a higher theoretical yield . The regulation of the pathway is poorly understood, which has led to little success in metabolic engineering .
Result of Action
The result of MEP’s action is the production of a variety of natural compounds of biological and biotechnological importance . These compounds are used in processes as diverse as protein prenylation, cell membrane maintenance, the synthesis of hormones, protein anchoring, and N-glycosylation .
Action Environment
The action of MEP can be influenced by environmental factors. For instance, the expression of certain genes in the MEP pathway can lead to the accumulation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), severely impairing bacterial growth . The coexpression of certain genes can restore normal growth and wild-type ipp/dmapp levels . This suggests that the environment within the cell can significantly influence the action, efficacy, and stability of MEP.
Biochemische Analyse
Biochemical Properties
Methyl-D-erythritol phosphate plays a crucial role in biochemical reactions as an intermediate in the biosynthesis of isoprenoids. It interacts with several enzymes, including 1-deoxy-D-xylulose 5-phosphate reductoisomerase, which catalyzes its formation from 1-deoxy-D-xylulose 5-phosphate . Additionally, this compound cytidylyltransferase converts it into 4-diphosphocytidyl-2-C-methyl-D-erythritol . These interactions are essential for the progression of the methylerythritol phosphate pathway and the production of isoprenoid precursors.
Cellular Effects
This compound influences various cellular processes, particularly in bacteria and plant cells. It is involved in the biosynthesis of isoprenoids, which are crucial for cell membrane maintenance, protein prenylation, and the synthesis of hormones and photosynthetic pigments . By participating in these processes, this compound affects cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with enzymes in the methylerythritol phosphate pathway. For example, it binds to 1-deoxy-D-xylulose 5-phosphate reductoisomerase, facilitating the conversion of 1-deoxy-D-xylulose 5-phosphate to this compound . This binding interaction is crucial for the continuation of the pathway and the production of downstream isoprenoid precursors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under controlled conditions, but its degradation can impact long-term cellular function . In vitro and in vivo studies have observed that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it supports normal cellular functions by contributing to isoprenoid biosynthesis. At high doses, this compound can exhibit toxic effects, potentially disrupting cellular processes and causing adverse effects . Threshold effects have been observed, indicating that there is a critical concentration above which the compound becomes harmful.
Metabolic Pathways
This compound is involved in the methylerythritol phosphate pathway, where it serves as a precursor for the biosynthesis of isoprenoids. It interacts with enzymes such as 1-deoxy-D-xylulose 5-phosphate reductoisomerase and this compound cytidylyltransferase, which facilitate its conversion to downstream metabolites . These interactions are essential for maintaining metabolic flux and regulating metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters ensure its proper localization and accumulation in the plastids of plant cells and the cytoplasm of bacterial cells . The distribution of this compound is crucial for its role in isoprenoid biosynthesis and cellular function.
Subcellular Localization
This compound is primarily localized in the plastids of plant cells and the cytoplasm of bacterial cells. Its subcellular localization is directed by targeting signals and post-translational modifications that ensure its proper compartmentalization . This localization is essential for its activity and function in the methylerythritol phosphate pathway.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl-D-erythritol phosphate is synthesized from pyruvate and D-glyceraldehyde 3-phosphate through a series of enzymatic reactions. The initial step involves the condensation of pyruvate and D-glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate, catalyzed by 1-deoxy-D-xylulose 5-phosphate synthase . This intermediate is then converted to this compound by 1-deoxy-D-xylulose 5-phosphate reductoisomerase .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of genetically engineered microorganisms, such as Escherichia coli, which have been modified to overexpress the enzymes required for the this compound pathway . This approach allows for the efficient and scalable production of this compound and its derivatives.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl-D-erythritol phosphate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various intermediates in the isoprenoid biosynthesis pathway.
Reduction: Reduction reactions can convert it into different isoprenoid precursors.
Substitution: Substitution reactions can modify its phosphate group to form other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
NADPH: Used as a reducing agent in reduction reactions.
ATP: Provides the energy required for phosphorylation reactions.
Metal ions: Such as magnesium or manganese, which act as cofactors for enzymatic reactions.
Major Products
The major products formed from these reactions include isopentenyl diphosphate and dimethylallyl diphosphate, which are essential precursors for the biosynthesis of various isoprenoids .
Wissenschaftliche Forschungsanwendungen
Methyl-D-erythritol phosphate has numerous scientific research applications, including:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mevalonate: Another key intermediate in the alternative mevalonate pathway for isoprenoid biosynthesis.
Isopentenyl diphosphate: A common product of both the mevalonate and non-mevalonate pathways.
Dimethylallyl diphosphate: Another common product of both pathways.
Uniqueness
Methyl-D-erythritol phosphate is unique in its role as an intermediate in the non-mevalonate pathway, which is distinct from the mevalonate pathway found in archaea and eukaryotes . This uniqueness makes it a valuable target for the development of specific inhibitors that can selectively disrupt the growth of pathogenic bacteria and parasites without affecting the host .
Eigenschaften
IUPAC Name |
[(2R,3S)-2,3,4-trihydroxy-3-methylbutyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13O7P/c1-5(8,3-6)4(7)2-12-13(9,10)11/h4,6-8H,2-3H2,1H3,(H2,9,10,11)/t4-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWHRVNVKDKBRG-UHNVWZDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C(COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CO)([C@@H](COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332064 | |
| Record name | 2-C-Methyl-D-erythritol 4-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206440-72-4 | |
| Record name | 2-C-Methyl-D-erythritol 4-phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=206440-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-C-Methyl-D-erythritol 4-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4-trihydroxy-3-methylbutyl dihydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Methyl-D-erythritol Phosphate (MEP) and what is its significance in biological systems?
A1: this compound (MEP) is a key intermediate in the MEP pathway, also known as the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. This pathway is responsible for the biosynthesis of isoprenoids, a diverse and essential class of compounds found in many organisms, including bacteria, plants, and some protozoa. Isoprenoids play crucial roles in various cellular processes, acting as components of cell membranes, hormones, pigments, and electron carriers.
Q2: How does the MEP pathway contribute to fragrance production in plants?
A: Research on Iranian Narcissus tazetta L. genotypes has revealed the role of the MEP pathway in producing fragrant compounds. [] The study highlighted that the MEP pathway provides precursors for both monoterpenes and carotenoids. Specifically, the compound E-β-ocimene, a significant contributor to the fragrance profile, was found in higher concentrations in the perianth tissues where the expression of ocimene synthase was also elevated. []
Q3: Can you elaborate on the significance of the enzyme 1-Deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) in the context of the MEP pathway and its potential for metabolic engineering?
A: DXR is an enzyme that catalyzes an early step in the MEP pathway. [] Overexpression of the DXR gene has been shown to increase the production of carotenoids, such as fucoxanthin, diadinoxanthin, and β-carotene, in the diatom Phaeodactylum tricornutum. [] This finding suggests that targeting DXR could be a viable strategy for enhancing the production of valuable isoprenoids in various organisms.
Q4: What is the connection between the MEP pathway and the production of potential biofuel precursors in diatoms?
A: Diatoms are known to produce hydrocarbons, like squalene, that hold potential as precursors for biofuels. [] These hydrocarbons are synthesized through the MEP pathway, alongside carotenoids. Therefore, manipulating the MEP pathway in diatoms, potentially through genetic engineering approaches targeting key enzymes like DXR, could lead to increased yields of these valuable biofuel precursors. []
Q5: The research mentions the potential autoregulatory function of MECPD. Can you explain this concept and its relevance to the MEP pathway?
A: 2C-Methyl-D-erithrytol 2,4-cyclodiphosphate (MECPD) is a product of the enzyme 2C-methyl-D-erithrytol 2,4-cyclodiphosphate synthase (MECPS), which acts within the MEP pathway. [] Interestingly, MECPD demonstrates a retrograde regulatory role by activating CAMTA trans-factors. [] These trans-factors bind to specific cis-active elements often found in the promoter regions of MEP pathway genes, including MECPS itself. [] This suggests a feedback mechanism where MECPD levels could influence the transcription of MEP pathway genes, potentially modulating the pathway's output.
Q6: Are there any known inhibitors of the MEP pathway that are being investigated for their antibacterial properties?
A: Yes, the enzyme IspH (Isoprenoid H synthetase) within the MEP pathway is a promising antibacterial target. [] As IspH is absent in humans, inhibiting it offers a selective strategy for combating bacterial infections. [] While no IspH inhibitors are currently on the market, computational studies have identified potential candidates, such as 4'-fluorouridine, highlighting the ongoing research in this area. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Bicyclo[3.2.0]hepta-2,6-diene](/img/structure/B1213820.png)


![3,4-dichloro-N-[(1-methyl-4-pyrazolyl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B1213823.png)




![7-(5-chloro-2-methylphenyl)-2-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1213831.png)

